1-(4-Ethoxyphenyl)sulfonylpiperidine
Description
Properties
CAS No. |
32176-33-3 |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO3S/c1-2-17-12-6-8-13(9-7-12)18(15,16)14-10-4-3-5-11-14/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
SPYWELRTYOGAHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(4-Ethoxyphenyl)sulfonylpiperidine and its analogs:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound donates electrons via resonance, reducing the sulfonyl group's electrophilicity compared to chloro () or nitro () analogs. This difference may influence reactivity in nucleophilic substitution or hydrogen bonding .
Lipophilicity and Solubility
- Ethoxy vs.
- Chloro and Nitro Substituents : These groups significantly enhance lipophilicity but may reduce aqueous solubility, impacting bioavailability .
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